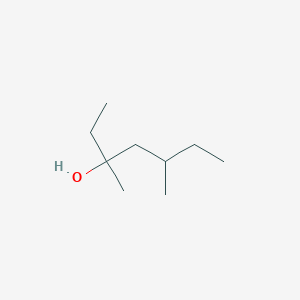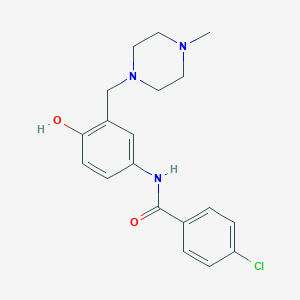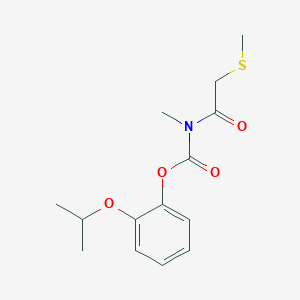
CARBAMIC ACID, METHYL ((METHYLTHIO)ACETYL)-, o-ISOPROPOXYPHENYL ESTER
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Carbamic acid, methyl ((methylthio)acetyl)-, o-isopropoxyphenyl ester, also known as methyl isopropoxyphenyl carbamate, is a chemical compound that has been widely used in the field of scientific research. This compound is known for its unique properties that make it an important tool for various laboratory experiments.
Wirkmechanismus
Methyl isopropoxyphenyl carbamate acts as a carbamate pesticide and is known to inhibit the activity of acetylcholinesterase. This enzyme is responsible for the breakdown of the neurotransmitter acetylcholine in the nervous system. Inhibition of this enzyme can lead to an accumulation of acetylcholine, which can cause overstimulation of the nervous system and lead to symptoms such as muscle spasms, convulsions, and respiratory failure.
Biochemische Und Physiologische Effekte
Methyl isopropoxyphenyl carbamate has been shown to have a range of biochemical and physiological effects. Inhibition of acetylcholinesterase can lead to an accumulation of acetylcholine, which can cause a range of symptoms including muscle spasms, convulsions, and respiratory failure. This compound has also been shown to have an effect on the activity of carboxylesterases, which are enzymes that are involved in the metabolism of various drugs and xenobiotics.
Vorteile Und Einschränkungen Für Laborexperimente
Methyl isopropoxyphenyl carbamate is an important tool for various laboratory experiments due to its unique properties. This compound is often used as a model substrate for studying the activity of enzymes such as carboxylesterases and cholinesterases. It has also been used as a substrate for the analysis of acetylcholinesterase inhibitors. However, it is important to note that this compound is a carbamate pesticide and can be toxic to humans and animals if not handled properly.
Zukünftige Richtungen
There are several future directions for research involving CARBAMIC ACID, METHYL ((METHYLTHIO)ACETYL)-, o-ISOPROPOXYPHENYL ESTER isopropoxyphenyl carbamate. One area of interest is the development of new inhibitors of acetylcholinesterase and carboxylesterases. Another area of interest is the study of the biochemical and physiological effects of this compound on various organisms, including humans and animals. Finally, there is a need for further research into the toxicological effects of this compound and its potential use as a pesticide.
Synthesemethoden
The synthesis of CARBAMIC ACID, METHYL ((METHYLTHIO)ACETYL)-, o-ISOPROPOXYPHENYL ESTER isopropoxyphenyl carbamate involves the reaction of o-isopropoxyphenol with CARBAMIC ACID, METHYL ((METHYLTHIO)ACETYL)-, o-ISOPROPOXYPHENYL ESTER isocyanate in the presence of a base catalyst. This reaction results in the formation of CARBAMIC ACID, METHYL ((METHYLTHIO)ACETYL)-, o-ISOPROPOXYPHENYL ESTER isopropoxyphenyl carbamate, which can be purified by recrystallization.
Wissenschaftliche Forschungsanwendungen
Methyl isopropoxyphenyl carbamate has been widely used in scientific research as a tool for studying the biochemical and physiological effects of various compounds. This compound is often used as a model substrate for studying the activity of enzymes such as carboxylesterases and cholinesterases. It has also been used as a substrate for the analysis of acetylcholinesterase inhibitors.
Eigenschaften
CAS-Nummer |
17959-12-5 |
|---|---|
Produktname |
CARBAMIC ACID, METHYL ((METHYLTHIO)ACETYL)-, o-ISOPROPOXYPHENYL ESTER |
Molekularformel |
C14H19NO4S |
Molekulargewicht |
297.37 g/mol |
IUPAC-Name |
(2-propan-2-yloxyphenyl) N-methyl-N-(2-methylsulfanylacetyl)carbamate |
InChI |
InChI=1S/C14H19NO4S/c1-10(2)18-11-7-5-6-8-12(11)19-14(17)15(3)13(16)9-20-4/h5-8,10H,9H2,1-4H3 |
InChI-Schlüssel |
LALUBJKCIPVVIA-UHFFFAOYSA-N |
SMILES |
CC(C)OC1=CC=CC=C1OC(=O)N(C)C(=O)CSC |
Kanonische SMILES |
CC(C)OC1=CC=CC=C1OC(=O)N(C)C(=O)CSC |
Andere CAS-Nummern |
17959-12-5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



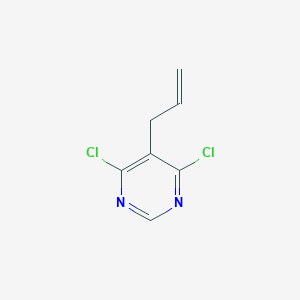
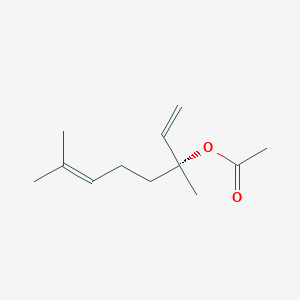
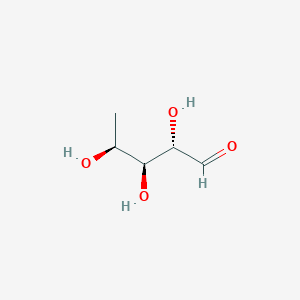
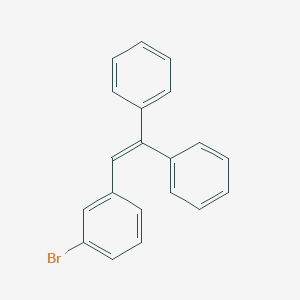
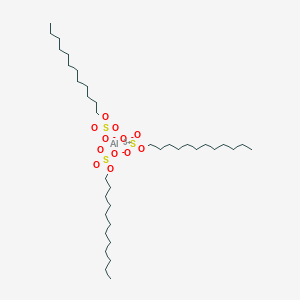
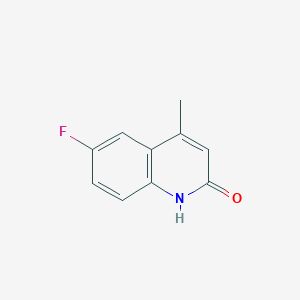
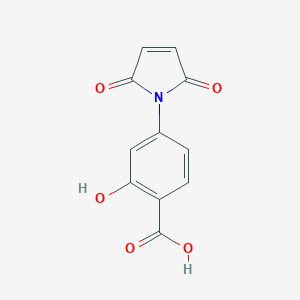
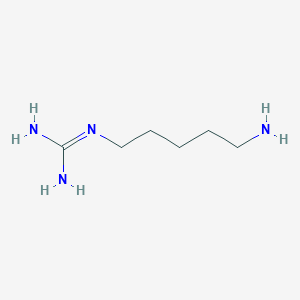
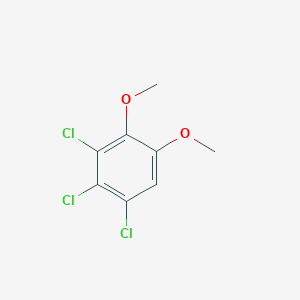
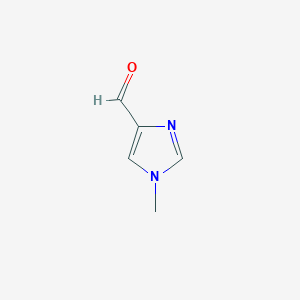
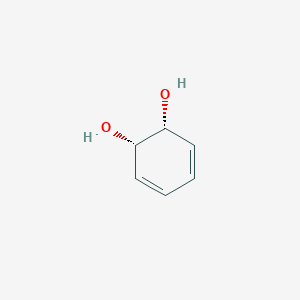
![2-[(E)-2-phenylethenyl]phenol](/img/structure/B100126.png)
